N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a 1,2,5-oxadiazole ring, a dipropoxyphenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazine derivatives with nitriles.
Attachment of the dipropoxyphenyl group:
Introduction of the fluorobenzamide group: The final step involves the coupling of the 1,2,5-oxadiazole intermediate with 4-fluorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
Uniqueness
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C21H22FN3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-11-27-17-10-7-15(13-18(17)28-12-4-2)19-20(25-29-24-19)23-21(26)14-5-8-16(22)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,26) |
InChI Key |
OTDGQXGEDFYNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F)OCCC |
Origin of Product |
United States |
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